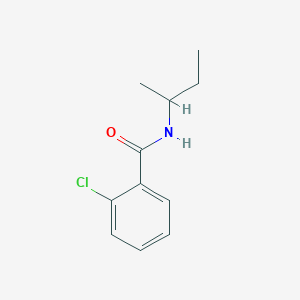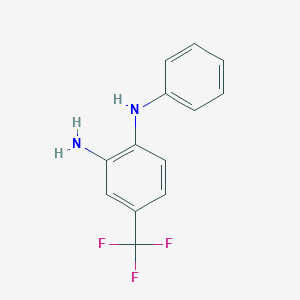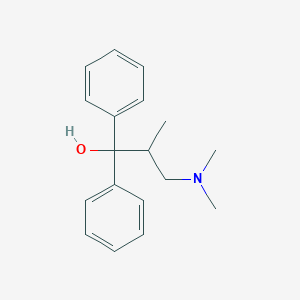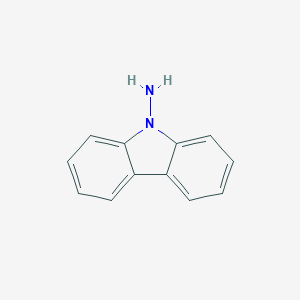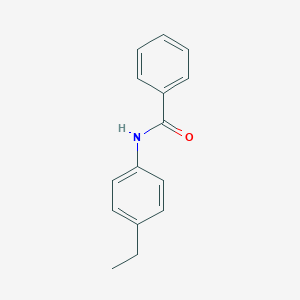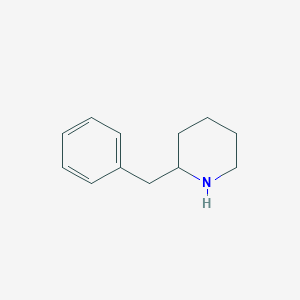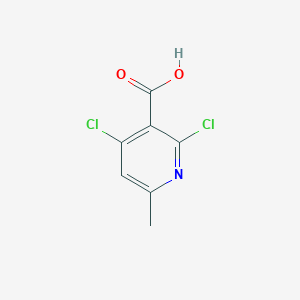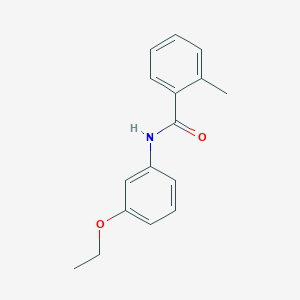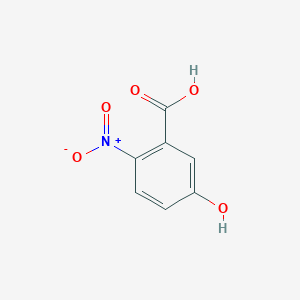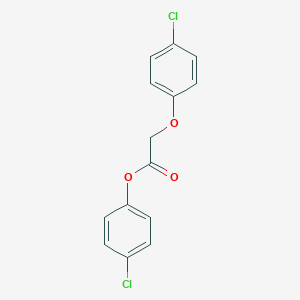
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline (CCEQ) is a synthetic chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. CCEQ has shown promising results in the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes are involved in various cellular processes, including DNA replication and neurotransmitter signaling.
Effets Biochimiques Et Physiologiques
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Plasmodium falciparum (the parasite that causes malaria), and inhibit the activity of acetylcholinesterase (an enzyme involved in neurotransmitter signaling). 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has some limitations. It is a toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some research projects.
Orientations Futures
There are several future directions for the research on 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline. One potential direction is the development of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline derivatives with improved properties and efficacy. Another direction is the study of the mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in more detail, which may lead to the discovery of new drug targets. Finally, the potential applications of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in other fields, such as materials science and catalysis, should also be explored.
Méthodes De Synthèse
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline can be synthesized by the reaction of 2,8-dimethylquinoline with 2-chloroethylamine hydrochloride and phosphorus oxychloride in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, malaria, and Alzheimer's disease. 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been used as a starting material for the synthesis of various other quinoline derivatives.
Propriétés
Numéro CAS |
107622-79-7 |
|---|---|
Nom du produit |
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
Formule moléculaire |
C13H13Cl2N |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4-chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-4-3-5-11-12(15)10(6-7-14)9(2)16-13(8)11/h3-5H,6-7H2,1-2H3 |
Clé InChI |
HREKRRSBKFRWTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



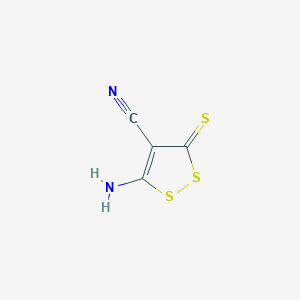
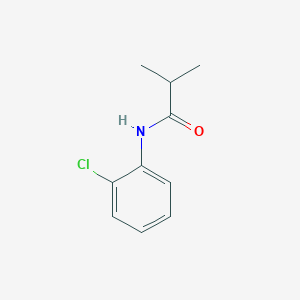

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
